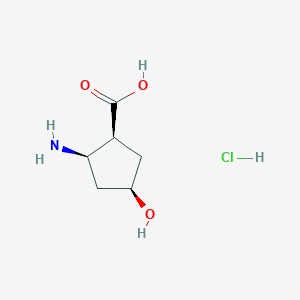

(1S,2R,4R)-2-Amino-4-hydroxycyclopentane-1-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1S,2R,4R)-2-Amino-4-hydroxycyclopentane-1-carboxylic acid;hydrochloride is a cyclic amino acid commonly known as L-homoserine or Hse. It is an important building block for the synthesis of various peptides and proteins.

Mechanism of Action

The mechanism of action of (1S,2R,4R)-2-Amino-4-hydroxycyclopentane-1-carboxylic acid;hydrochloride involves the formation of peptide bonds between amino acids. It acts as a nucleophile and attacks the carbonyl group of the adjacent amino acid, resulting in the formation of a peptide bond. This process is repeated to form a peptide chain.

Biochemical and Physiological Effects:

(1S,2R,4R)-2-Amino-4-hydroxycyclopentane-1-carboxylic acid;hydrochloride is an important building block for the synthesis of various proteins and peptides. It plays a crucial role in the structure and function of biological molecules. It is also involved in various metabolic pathways, such as the biosynthesis of methionine and threonine.

Advantages and Limitations for Lab Experiments

One of the advantages of using (1S,2R,4R)-2-Amino-4-hydroxycyclopentane-1-carboxylic acid;hydrochloride in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, it may not be suitable for certain experiments that require specific amino acid residues or modifications.

Future Directions

The future directions for (1S,2R,4R)-2-Amino-4-hydroxycyclopentane-1-carboxylic acid;hydrochloride research include its application in the synthesis of novel peptides and proteins with specific functions. It can also be used in the development of new antibiotics and drugs. Further studies are needed to understand its role in various metabolic pathways and its potential therapeutic applications.

Conclusion:

In conclusion, (1S,2R,4R)-2-Amino-4-hydroxycyclopentane-1-carboxylic acid;hydrochloride is an important building block for the synthesis of various peptides and proteins. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The continued research on (1S,2R,4R)-2-Amino-4-hydroxycyclopentane-1-carboxylic acid;hydrochloride will lead to new discoveries and applications in the field of biochemistry and medicine.

Synthesis Methods

The synthesis of (1S,2R,4R)-2-Amino-4-hydroxycyclopentane-1-carboxylic acid;hydrochloride involves the condensation of acetaldehyde with glycine. The resulting Schiff base is reduced to form L-homoserine. The hydrochloride salt can be obtained by treating L-homoserine with hydrochloric acid.

Scientific Research Applications

(1S,2R,4R)-2-Amino-4-hydroxycyclopentane-1-carboxylic acid;hydrochloride is widely used in scientific research for the synthesis of peptides and proteins. It is a precursor for the synthesis of various antibiotics, such as penicillin and cephalosporin. It is also used in the synthesis of immunoglobulins, hormones, and enzymes.

properties

IUPAC Name |

(1S,2R,4R)-2-amino-4-hydroxycyclopentane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c7-5-2-3(8)1-4(5)6(9)10;/h3-5,8H,1-2,7H2,(H,9,10);1H/t3-,4+,5-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URTTVQFYMJJPFA-YMDUGQBDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(C1C(=O)O)N)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C[C@H]([C@H]1C(=O)O)N)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-{[4-(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]carbonyl}phenyl)acetamide](/img/structure/B2667865.png)

![4-[(4-bromophenyl)sulfonyl]-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole](/img/structure/B2667869.png)

![[5-Fluoro-2-(oxan-4-yloxy)pyridin-4-yl]boronic acid](/img/structure/B2667879.png)

![3-chloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2667883.png)

![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methylidenepiperidine](/img/structure/B2667884.png)